molecular formula C7H14ClNO B13463836 Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride

Cat. No.: B13463836
M. Wt: 163.64 g/mol
InChI Key: HJLXQQXSQNUOGM-UHFFFAOYSA-N
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Description

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is an organic compound belonging to the class of carboximidates. Carboximidates are esters formed between an imidic acid and an alcohol. This compound is known for its unique structure, which includes a cyclopropane ring, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed attack of nitriles by alcohols. The general mechanism of the Pinner reaction includes the formation of imidates as their hydrochloride salts . This method is commonly used due to its efficiency in producing carboximidates.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically involves water and an acid catalyst.

    Aminolysis: Uses ammonia or primary amines.

    Alcoholysis: Requires an excess of alcohol and an acid catalyst.

Major Products Formed

Scientific Research Applications

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-methylcyclopropane-1-carboximidate hydrochloride involves its role as a good electrophile, making it reactive in addition reactions. It can form intermediates that participate in various chemical transformations, such as the formation of esters, amidines, and orthoesters .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-methylcyclopropane-1-carboximidate hydrochloride is unique due to its specific structure, which includes both a cyclopropane ring and an imidate group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C7H14ClNO

Molecular Weight

163.64 g/mol

IUPAC Name

ethyl 1-methylcyclopropane-1-carboximidate;hydrochloride

InChI

InChI=1S/C7H13NO.ClH/c1-3-9-6(8)7(2)4-5-7;/h8H,3-5H2,1-2H3;1H

InChI Key

HJLXQQXSQNUOGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=N)C1(CC1)C.Cl

Origin of Product

United States

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